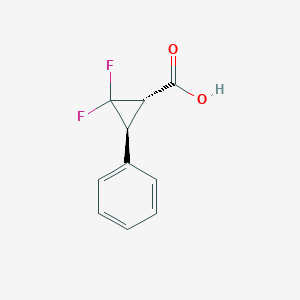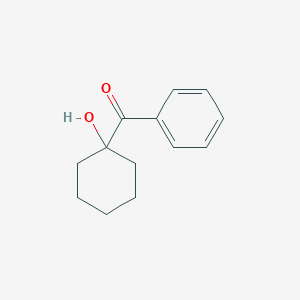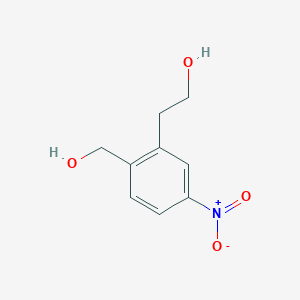
2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol
Übersicht
Beschreibung
2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol (HMNPE) is a compound that has been recently studied for its potential use in scientific research and laboratory experiments. It is a synthetic compound with a unique structure that has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Indole Synthesis
This compound serves as a starting material in the synthesis of indole, a crucial chemical in various applications. Utilizing 2-nitrotoluene as a starting material and hydroxymethylating it leads to the formation of 2-(2-nitrophenyl)ethanol, which is further processed to produce indole (Guo et al., 2011).
Electro-Optical Materials
Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and 2-{(2-hydroxyethyl)-[4-(5-nitropyridin-2-ylazo)phenyl]amino}ethanol have been synthesized for use in electro-optical active polyurethanes, indicating potential applications in non-linear optics (Jecs et al., 2009).
Biomedical Research
- Antimicrobial Activity: Coordination compounds of certain elements with condensation products of 2-hydroxy-2-(4-nitrophenyl)ethylamine have shown selective antimicrobial activity against Gram-positive microorganisms. This implies potential applications in developing new antimicrobial agents (Samus’ et al., 1993).
Catalysis and Biochemical Studies
- Catalysis in RNA Model Reactions: Studies have shown that compounds like 2-hydroxypropyl p-nitrophenyl phosphate, a model for RNA, can undergo Zn(II)-catalyzed cleavage in certain conditions. This demonstrates the potential use of derivatives in studying biochemical reactions and enzymatic catalysis (Liu et al., 2007).
Environmental and Analytical Chemistry
- Extraction from Wastewater: The compound has been studied in the context of its extraction from aqueous solutions, particularly from olive mill wastewater, using emulsion liquid membranes. This indicates its relevance in environmental chemistry and waste management (Reis et al., 2006).
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBKBPXOVQYFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278146 | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol | |
CAS RN |
186390-74-9 | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186390-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


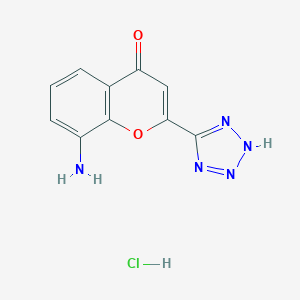
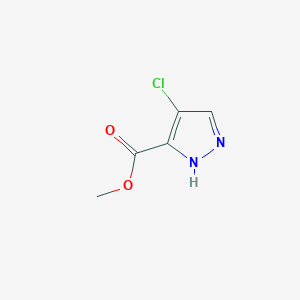
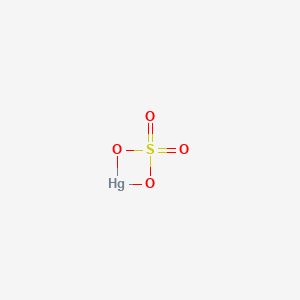
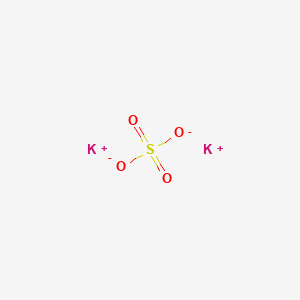
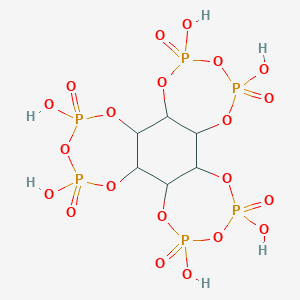
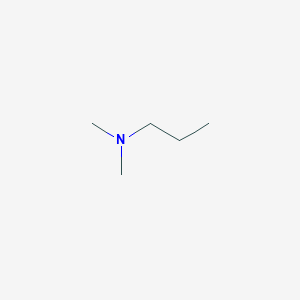
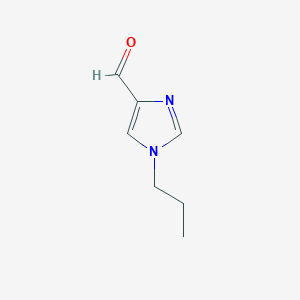
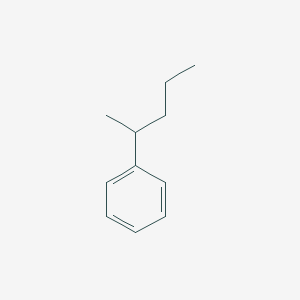
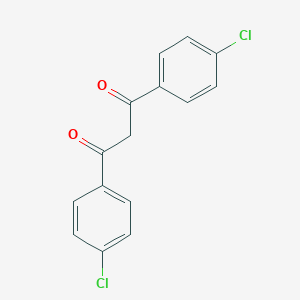
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
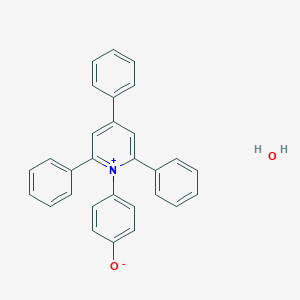
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
